molecular formula C9H6F3NO2 B2711088 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1187984-10-6

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2711088
CAS No.: 1187984-10-6
M. Wt: 217.147
InChI Key: MZAVJMWMCIMGNZ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization to yield the desired benzoxazine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological activities. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Biological Activity

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₉H₆F₃NO₂
  • Molecular Weight : 217.14 g/mol
  • CAS Number : 1187984-10-6
  • Structure : The compound features a benzoxazine ring with a trifluoromethyl group at the 8-position, which significantly influences its biological activity.

1. Antagonistic Activity

Research indicates that derivatives of benzoxazine, including this compound, exhibit significant antagonistic activity against the serotonin 5-HT₃ receptor. A study demonstrated that modifications in the structure could enhance receptor binding affinity and antagonistic potency. For instance, compounds with substituents at the 2-position of the benzoxazine ring showed increased antagonistic activities, with specific derivatives achieving Ki values as low as 0.019 nM .

2. Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly in relation to anxiety and depression models. In vivo assays suggest that it may modulate serotonergic pathways, potentially offering therapeutic benefits in mood disorders. The introduction of the trifluoromethyl group is hypothesized to enhance lipophilicity and receptor interaction .

3. Cytotoxicity and Anticancer Potential

Studies have also explored the cytotoxic effects of benzoxazine derivatives on various cancer cell lines. Preliminary findings indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The trifluoromethyl substitution appears to play a role in enhancing these effects by altering the electronic properties of the molecule .

Case Studies

StudyFindings
Study on 5-HT₃ Receptor Antagonism Evaluated various benzoxazine derivatives for receptor binding affinityIdentified structural modifications that enhance antagonistic activity
Neuropharmacological Evaluation Assessed effects on anxiety-related behaviors in rodent modelsSuggested potential for treating mood disorders
Cytotoxicity Assessment Tested against multiple cancer cell linesIndicated potential anticancer properties through apoptosis induction

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Receptor Binding : The compound's ability to bind effectively to serotonin receptors suggests it may be useful in developing new antidepressants or anxiolytics.
  • Mechanisms of Action : The mechanisms underlying its biological effects include modulation of neurotransmitter systems and induction of oxidative stress in cancer cells.

Properties

IUPAC Name

8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAVJMWMCIMGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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